molecular formula C25H22N4O5 B2808868 N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923122-01-4

N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2808868
CAS No.: 923122-01-4
M. Wt: 458.474
InChI Key: SUOTYTGWTBPRGI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic small molecule based on a pyrido[3,2-d]pyrimidine-2,4-dione scaffold, a chemotype of significant interest in medicinal chemistry. This compound is supplied for research purposes as a high-purity chemical entity. While specific biological data for this molecule is not available in the public domain, its core structure is closely related to pyrimidine derivatives that have been explored as potent antagonists for various biological targets . For instance, structurally similar thieno[2,3-d]pyrimidine-2,4-dione compounds have been successfully developed as orally active, non-peptide antagonists for hormone receptors, demonstrating the therapeutic potential of this class of molecules . Furthermore, other pyrimidine-based scaffolds are under investigation as inhibitors for a range of targets, including kinases and transporters implicated in parasitic diseases . This suggests that our product may serve as a valuable chemical tool or building block for researchers in drug discovery, particularly in the fields of enzymology, receptor signaling, and inhibitor development. The structure features a 4-acetylphenyl acetamide group, which can be critical for molecular recognition and binding affinity. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to conduct their own experiments to elucidate this compound's specific mechanism of action, potency, and research applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16(30)18-7-9-19(10-8-18)27-22(31)15-28-21-4-3-13-26-23(21)24(32)29(25(28)33)14-17-5-11-20(34-2)12-6-17/h3-13H,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOTYTGWTBPRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine ring system.

    Introduction of the methoxybenzyl group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, often using a suitable methoxybenzyl halide and a base.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Final coupling: The final step involves coupling the acetylphenyl and pyrido[3,2-d]pyrimidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that includes:

  • A pyrido[3,2-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
  • Acetamide and acetophenone functionalities : These groups enhance the compound's solubility and biological interaction capabilities.
  • A methoxybenzyl substituent : This moiety may contribute to the compound's pharmacological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example:

  • A study demonstrated that derivatives of pyrido[3,2-d]pyrimidine effectively inhibited the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • In vivo studies have shown that certain derivatives can reduce tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds:

  • Compounds with similar structures have shown efficacy against a range of bacterial pathogens, suggesting that N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide may also possess significant antimicrobial activity .
  • The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes involved in disease processes:

  • It may inhibit enzymes related to cancer pathways, thereby contributing to its anticancer effects. The inhibition of specific targets within the Type III secretion system (T3SS) has been noted in structurally similar compounds .
  • Further investigations are needed to elucidate the specific enzyme targets and the implications for therapeutic applications.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrido[3,2-d]pyrimidine core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of acetophenone and methoxybenzyl groups : These groups are added through coupling reactions that enhance the compound's biological properties.
  • Final acetamide formation : The last step involves acylation reactions to yield the final product.

Case Study 1: Anticancer Activity

A notable study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival .

Case Study 2: Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may also possess such properties .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Interacting with DNA/RNA: It may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity (Reported)
Target Compound Pyrido[3,2-d]pyrimidine 4-Acetylphenyl, 4-methoxybenzyl ~495.5 g/mol* Hypothesized kinase inhibition
(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-pyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide Pyrido[2,3-d]pyrimidine 4-Ethoxyphenyl, pyridinylmethyl, trifluoromethoxyphenyl 640.6 g/mol CXCR3 chemokine receptor antagonism
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-oxadiazole hybrid 4-Chlorophenyl, 4-nitrophenyl, thioether linkages 601.0 g/mol Antiproliferative (in vitro)
S)-N-(1-((4,6-dioxo-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine-sulfonamide 4-Hydroxyphenyl, sulfamoylphenyl, thioether linkage ~520.5 g/mol* Antimicrobial (hypothesized)

*Calculated based on molecular formula.

Key Findings

Core Heterocycle Variations :

  • The target compound’s pyrido[3,2-d]pyrimidine core distinguishes it from pyrido[2,3-d]pyrimidine derivatives (e.g., compound in ), which exhibit altered electronic properties due to positional isomerism. This impacts binding to targets like kinases or chemokine receptors .
  • Hybrid structures (e.g., pyrimidine-oxadiazole in ) prioritize thioether linkages for enhanced metabolic stability but show reduced selectivity compared to pyrido-pyrimidines.

Substituent Effects :

  • 4-Methoxybenzyl vs. 4-Ethoxyphenyl : The methoxy group in the target compound may confer better metabolic stability than the ethoxy group in , as methoxy is less prone to oxidative degradation .
  • Acetylphenyl vs. Sulfamoylphenyl : The acetylphenyl group (target) is more lipophilic than the sulfamoylphenyl group in , suggesting divergent pharmacokinetic profiles (e.g., blood-brain barrier penetration vs. renal excretion).

Biological Activity :

  • The compound in demonstrated potent CXCR3 antagonism (IC₅₀ = 2.3 nM), attributed to its trifluoromethoxyphenyl group, which enhances hydrophobic interactions. In contrast, the target compound’s 4-acetylphenyl group may favor kinase inhibition over chemokine receptor targeting.
  • The antiproliferative activity of the oxadiazole hybrid (IC₅₀ = 8.7 µM against HeLa cells) is weaker than typical pyrido-pyrimidines, likely due to reduced membrane permeability from its nitro group.

Biological Activity

N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its antioxidant and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O4C_{25}H_{23}N_{3}O_{4}, with a molecular weight of 461.5 g/mol. The compound features a pyrido[3,2-d]pyrimidine core which is known to influence its biological properties.

PropertyValue
Molecular Formula C25H23N3O4
Molecular Weight 461.5 g/mol
IUPAC Name This compound
InChI Key XZDVTTTTWNBVFM-UHFFFAOYSA-N

Antioxidant Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay shows that these compounds can effectively scavenge free radicals. For instance, certain derivatives have shown antioxidant activity surpassing that of ascorbic acid by approximately 1.37 times .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
  • Results : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The IC50 values indicate significant inhibition of cell proliferation in these lines .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and oxidative stress.
  • Cell Signaling Pathways : It likely modulates pathways related to apoptosis and cell cycle regulation.

Case Studies

  • Study on Antioxidant Properties :
    • A series of compounds structurally related to this compound were tested for their DPPH radical scavenging activity. Results indicated that the most potent derivatives had activities significantly higher than ascorbic acid .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that the compound inhibited the growth of U-87 glioblastoma cells with an IC50 value indicating effective cytotoxicity. Further research is required to elucidate the precise mechanisms behind this activity and its potential therapeutic applications in cancer treatment .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with condensation of aromatic aldehydes with amines to form the pyrido[3,2-d]pyrimidine core, followed by functionalization of the acetamide and benzyl groups. Key steps include:

  • Cyclization : Performed under reflux in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, requiring precise temperature control (80–120°C) to avoid side reactions .
  • Acetylation : The 4-acetylphenyl group is introduced via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in anhydrous conditions .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product . Methodological Insight: Optimize solvent choice (e.g., DMSO enhances cyclization efficiency) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR are used to verify the pyrido-pyrimidine core, benzyl substituents, and acetamide linkage. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~480–500 g/mol based on analogs) and fragments corresponding to the pyrimidine ring cleavage .
  • IR Spectroscopy : Validates carbonyl stretches (1650–1750 cm⁻¹) and amide N-H bonds (3200–3400 cm⁻¹) .

Q. What structural features drive its biological activity?

  • Pyrido[3,2-d]pyrimidine Core : Facilitates π-π stacking with enzyme active sites (e.g., kinases or viral proteases) .
  • 4-Methoxybenzyl Group : Enhances lipophilicity, improving membrane permeability .
  • 4-Acetylphenyl Acetamide : May hydrogen-bond with target proteins, as seen in analogs with anticancer activity .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and scalability?

  • Solvent Screening : Replace DMSO with less viscous solvents (e.g., DMAc) to improve mixing in large-scale reactions .
  • Catalyst Optimization : Use Pd/C or nano-catalysts to accelerate coupling steps .
  • Stepwise Temperature Gradients : Gradually increase temperature during cyclization to minimize decomposition . Data-Driven Example: In analogs, switching from batch to flow chemistry improved yields by 15–20% .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation Adjustments : Use nanoencapsulation or PEGylation to enhance bioavailability .
  • Target Validation : Confirm mechanism via knockout models or siRNA silencing to rule off-target effects .

Q. What computational methods elucidate target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR) or viral targets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to validate docking poses .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends .

Contradictions and Limitations in Current Data

  • Solvent Polarity vs. Yield : reports higher cyclization yields in DMSO, while suggests DMAc improves scalability. Researchers must balance polarity and practicality .
  • Bioactivity Variability : The 4-methoxybenzyl group enhances cellular uptake but may reduce solubility, complicating dose-response profiles .

Key Research Gaps

  • Metabolite Identification : No data on hepatic metabolites; LC-MS/MS studies are needed .
  • Crystallographic Data : X-ray structures of the compound bound to targets (e.g., kinases) would refine mechanistic models .

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